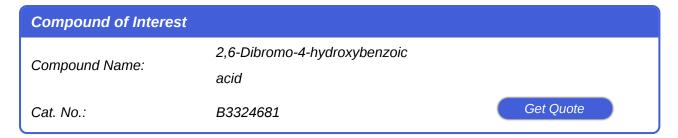


Spectroscopic Characterization of 2,6-Dibromo-4-hydroxybenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of **2,6-Dibromo-4-hydroxybenzoic acid**. Due to the limited availability of published experimental data for this specific isomer, this document focuses on the predicted spectroscopic data based on its chemical structure and comparison with analogous compounds. It also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,6-Dibromo-4-hydroxybenzoic acid**.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~ 7.8 - 8.0	Singlet	2H	Aromatic Protons (H-3, H-5)
~ 10.0 - 13.0	Broad Singlet	1H	Carboxylic Acid Proton (-COOH)
~ 5.0 - 6.0	Broad Singlet	1H	Hydroxyl Proton (-OH)



Solvent: DMSO-d6

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Assignment
~ 165 - 170	Carboxylic Acid Carbon (-COOH)
~ 155 - 160	Carbon attached to Hydroxyl group (C-4)
~ 135 - 140	Aromatic Carbons (C-3, C-5)
~ 115 - 120	Carbons attached to Bromine (C-2, C-6)
~ 110 - 115	Carbon attached to Carboxyl group (C-1)

Solvent: DMSO-d6

Table 3: Predicted IR Spectroscopic Data

Frequency (cm ⁻¹)	Functional Group
3300 - 2500 (broad)	O-H stretch (Carboxylic Acid)
~ 3200 (broad)	O-H stretch (Phenol)
~ 1700	C=O stretch (Carboxylic Acid)
~ 1600, 1470	C=C stretch (Aromatic)
~ 1250	C-O stretch (Carboxylic Acid/Phenol)
~ 700 - 600	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
294, 296, 298	[M]*· Molecular ion peak with characteristic isotopic pattern for two bromine atoms
277, 279, 281	[M-OH] ⁺
250, 252, 254	[M-COOH]+



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **2,6-Dibromo-4-hydroxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it



into a thin, transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

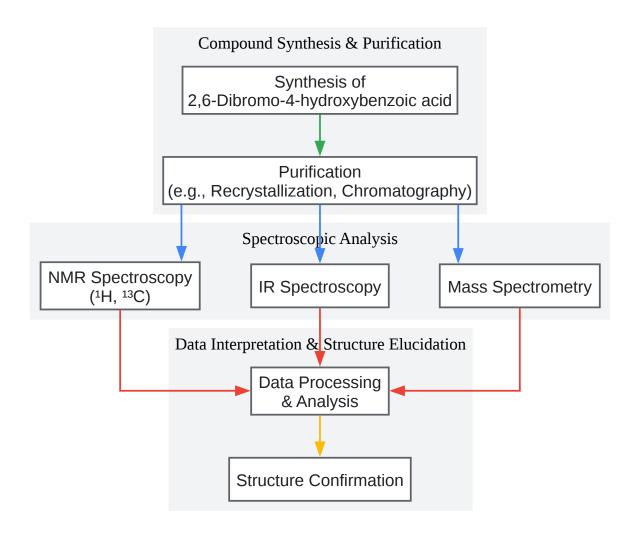
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization ESI, or Electron Impact EI).
- Data Acquisition:
 - ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). Acquire the mass spectrum in either positive or negative ion mode.
 - EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the high vacuum of the mass spectrometer, where it is bombarded with a beam of electrons.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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